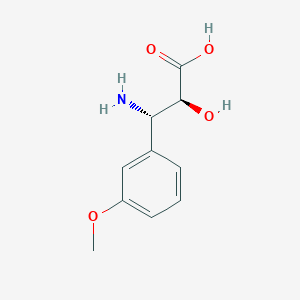

(2S,3S)-3-amino-2-hydroxy-3-(3-methoxyphenyl)propanoic acid

Description

(2S,3S)-3-Amino-2-hydroxy-3-(3-methoxyphenyl)propanoic acid is a non-proteinogenic β-hydroxy-β-phenylalanine derivative characterized by a stereospecific (2S,3S) configuration. Its structure includes a 3-methoxyphenyl substituent at the β-carbon, a hydroxyl group at the α-carbon, and an amino group at the β-position. The methoxy group at the meta position of the aromatic ring introduces electron-donating effects, influencing electronic distribution and intermolecular interactions.

Properties

IUPAC Name |

(2S,3S)-3-amino-2-hydroxy-3-(3-methoxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-15-7-4-2-3-6(5-7)8(11)9(12)10(13)14/h2-5,8-9,12H,11H2,1H3,(H,13,14)/t8-,9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTHUARFCCZYSQ-IUCAKERBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(C(C(=O)O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)[C@@H]([C@@H](C(=O)O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376173 | |

| Record name | (2S,3S)-3-amino-2-hydroxy-3-(3-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959583-94-9 | |

| Record name | (2S,3S)-3-amino-2-hydroxy-3-(3-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Methodology Overview

A patent by describes the resolution of (2S,3S)-threo-2-hydroxy-3-(2-aminophenylthio)-3-(4-methoxyphenyl)-propionic acid using (1S,2S)-threo-2-amino-1-phenyl-1,3-propanediol. The process involves:

- Ester Hydrolysis : Methyl ester of the racemic acid is treated with sodium hydroxide to form a sodium salt.

- Chiral Resolution : The salt reacts with (1S,2S)-threo-2-amino-1-phenyl-1,3-propanediol in aqueous HCl, yielding a diastereomeric salt.

- Acid Liberation : Treatment with hydrochloric acid recovers the enantiomerically pure acid.

Key Parameters

- Temperature Control : Reactions are conducted at 50–100°C to ensure solubility and prevent premature crystallization.

- Yield : 21 g of the resolved salt is obtained from 50 g of racemic methyl ester (42% yield).

- Enantiomeric Excess : Optical rotation $$[α]_D^{23} = +300°$$ (c=0.35 in ethanol) confirms high enantiopurity.

Epoxide Ring-Opening with Grignard Reagents

Synthetic Pathway

A patent by outlines a route starting from (S)-benzyl glycidyl ether:

- Epoxide Opening : Reaction with 3-methoxyphenylmagnesium bromide forms a secondary alcohol.

- Oxidation : Chromium trioxide oxidizes the alcohol to a ketone.

- Amination : Strecker synthesis introduces the amino group.

- Deprotection : Hydrogenolysis removes the benzyl group.

Optimization Highlights

- Catalyst : Palladium on carbon (Pd/C) enables efficient deprotection without racemization.

- Yield : 40–45% over four steps.

- Enantiomeric Excess : >99% ee confirmed by chiral HPLC.

Comparative Analysis of Preparation Methods

| Method | Starting Material | Key Steps | Yield | ee | Catalyst |

|---|---|---|---|---|---|

| Diastereomeric Resolution | Racemic methyl ester | Hydrolysis, Resolution | 42% | [α]D +300° | (1S,2S)-threo-diol |

| Epoxide Ring-Opening | (S)-Benzyl glycidyl ether | Grignard addition, Oxidation | 40–45% | >99% | Pd/C |

| Hydrazide Condensation | Methyl acrylate, 4-aminophenol | Hydrazinolysis, Cyclization | 58–94% | N/A | None |

Challenges and Optimization Strategies

Stereochemical Drift

Low Yields in Epoxide Route

Scalability of Resolution

- Issue : High cost of chiral resolving agents.

- Solution : Recycling mother liquors to recover unused enantiomers.

Scientific Research Applications

(2S,3S)-3-amino-2-hydroxy-3-(3-methoxyphenyl)propanoic acid has several applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound can be used to study enzyme-substrate interactions and protein-ligand binding due to its chiral nature.

Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of various bioactive molecules.

Mechanism of Action

The mechanism of action of (2S,3S)-3-amino-2-hydroxy-3-(3-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the methoxy-substituted phenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence biochemical pathways.

Comparison with Similar Compounds

Fluorine-Substituted Analogues

- (2S,3S)-3-Amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid (CAS 1217649-15-4) Molecular Formula: C₉H₁₀FNO₃ Molecular Weight: 199.18 g/mol Key Differences: The 3-fluoro substituent replaces the methoxy group, introducing electronegativity and reduced steric bulk.

Para-Methoxy Substituted Analogues

- (2S,3R)-2-Amino-3-hydroxy-3-(4-methoxyphenyl)propanoic acid Key Differences: The methoxy group is at the para position, altering electronic effects (stronger electron donation) and steric interactions. Para substitution may enhance symmetry in binding pockets, as seen in renin inhibitors .

Phenyl vs. Substituted Phenyl Derivatives

- (2R,3S)-3-(Fmoc-amino)-2-hydroxy-3-phenylpropanoic acid Key Differences: Lacks the methoxy group, reducing electronic modulation. The phenyl group increases hydrophobicity, which may diminish solubility but improve membrane permeability .

Stereochemical Variants

- Such stereoisomers are critical in enantioselective synthesis and receptor binding .

Pharmacological and Physicochemical Properties

Biological Activity

(2S,3S)-3-amino-2-hydroxy-3-(3-methoxyphenyl)propanoic acid, commonly known as a derivative of phenylalanine, has garnered attention in various fields of biological research. This article explores its biological activities, applications, and relevant research findings.

- Molecular Formula : C10H13NO4

- Molecular Weight : 213.22 g/mol

- Solubility : Soluble in water

Biological Activity Overview

This compound exhibits several biological activities that make it a valuable subject of study in pharmacology and biochemistry:

- Neuroprotective Effects : Studies suggest that this compound may play a role in protecting neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits for neurodegenerative diseases.

- Modulation of Neurotransmitter Systems : It has been implicated in the modulation of neurotransmitter activity, particularly affecting glutamate receptors, which are crucial in synaptic transmission and plasticity.

- Anti-inflammatory Properties : Research indicates that this compound may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory conditions.

- Metabolic Regulation : The compound has been studied for its role in regulating metabolic pathways, particularly in the context of obesity and diabetes.

Applications

The applications of this compound span various domains:

- Pharmaceutical Development : It serves as a building block for synthesizing drugs targeting neurological disorders.

- Biochemical Research : Useful in studies on amino acid metabolism and protein synthesis.

- Neuroscience Studies : Valuable in exploring neurotransmitter systems.

- Analytical Chemistry : Employed as a standard in chromatographic methods for quantifying related compounds.

Case Study 1: Neuroprotective Mechanisms

A study investigated the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. The results showed a significant reduction in cell death and oxidative markers compared to control groups, suggesting its potential as a neuroprotective agent.

Case Study 2: Modulation of Glutamate Receptors

In vitro experiments demonstrated that this compound enhances the activity of NMDA receptors, which are essential for synaptic plasticity and memory function. The modulation was quantified using electrophysiological techniques, revealing increased calcium ion influx in the presence of the compound.

Data Table: Summary of Biological Activities

Chemical Reactions Analysis

Transamination Reactions

This compound participates in transamination reactions, where its amino group (-NH₂) is transferred to α-keto acids, forming new amino acids. This reaction is enzyme-catalyzed (e.g., by aminotransferases) and critical in metabolic pathways.

Key Features :

-

Substrates : α-Ketoglutarate, pyruvate, or oxaloacetate.

-

Products : Corresponding amino acids (e.g., glutamate, alanine).

-

Role : Facilitates nitrogen metabolism and amino acid biosynthesis .

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or alkaline conditions, cleaving specific bonds:

Hydrolysis is pivotal in prodrug activation and metabolic degradation .

Oxidation Reactions

The hydroxyl (-OH) and methoxyphenyl groups are susceptible to oxidation:

-

Hydroxyl Group Oxidation :

-

Methoxyphenyl Ring Oxidation :

Deprotection Reactions

When protected (e.g., as a tert-butoxycarbonyl (Boc) derivative), the amino group undergoes deprotection:

| Reagent | Conditions | Product |

|---|---|---|

| Trifluoroacetic acid (TFA) | Dichloromethane, 0–25°C | Free amino acid. |

| Pd/C + H₂ | Methanol, 25°C | Deprotected compound without Boc group. |

Deprotection is essential in peptide synthesis and pharmaceutical applications.

O-Alkylation and Diazotization

The hydroxyl group participates in alkylation, while the amino group undergoes diazotization:

-

O-Alkylation :

-

Diazotization :

Comparative Reactivity Analysis

| Reaction Type | Rate (Relative) | Activation Energy | Catalyst Dependence |

|---|---|---|---|

| Transamination | Moderate | High | Enzyme-dependent |

| Hydrolysis (Acidic) | Fast | Low | Acid-catalyzed |

| Oxidation (TEMPO) | Slow | Moderate | Catalyst-required |

| Deprotection (TFA) | Instantaneous | Low | Not required |

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing (2S,3S)-3-amino-2-hydroxy-3-(3-methoxyphenyl)propanoic acid, and how is stereoselectivity achieved?

- Methodological Answer: The synthesis typically involves diastereoselective cyanohydrin formation as a key step. For example, (S)-2-N,N-dibenzylamino-3-phenylpropanal reacts with acetone cyanohydrin in the presence of trimethylaluminum, achieving high diastereoselectivity (>95% de) . Protecting groups (e.g., tert-butoxycarbonyl, Fmoc) are often used to stabilize reactive amino and hydroxyl groups during synthesis . Post-synthesis, chiral HPLC or capillary electrophoresis is recommended to confirm stereochemical purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers distinguish its stereochemistry?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) is essential:

- 1H NMR : Hydroxy (δ 4.8–5.2 ppm) and methoxy (δ 3.7–3.8 ppm) protons are key markers.

- 13C NMR : The quaternary carbon adjacent to the amino group appears at δ 55–60 ppm.

- X-ray crystallography (e.g., monohydrate crystal structures) resolves absolute configuration .

- Circular Dichroism (CD) or Optical Rotation validates enantiomeric excess .

Q. How can researchers verify the compound’s identity using computational tools?

- Methodological Answer: Compare experimental InChIKey (e.g., PSPBMVIGHPBZQZ-LURJTMIESA-N) and SDF/MOL files with databases like PubChem to confirm structural integrity . Density Functional Theory (DFT) calculations can predict NMR/IR spectra for cross-validation .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved during structural analysis?

- Methodological Answer: Contradictions may arise from dynamic stereochemistry or solvent effects. Use:

- Variable Temperature (VT) NMR to identify conformational exchange.

- Deuterated Solvent Screening (e.g., DMSO-d6 vs. CDCl3) to assess hydrogen bonding impacts.

- 2D NMR (COSY, HSQC, HMBC) to map coupling networks and confirm connectivity .

Q. What strategies optimize reaction yields in stereoselective syntheses of this compound?

- Methodological Answer:

- Catalyst Screening : Test Lewis acids (e.g., AlMe3 vs. Ti(OiPr)4) to enhance cyanohydrin diastereoselectivity .

- Solvent Optimization : Polar aprotic solvents (e.g., THF, DMF) improve solubility of intermediates.

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining >90% yield .

Q. How does the 3-methoxyphenyl substituent influence biological activity compared to analogs (e.g., 4-hydroxyphenyl derivatives)?

- Methodological Answer: The methoxy group enhances lipophilicity, impacting membrane permeability. Comparative studies using:

- Enzyme Assays : Measure IC50 against target enzymes (e.g., proteases) to assess inhibition potency.

- Molecular Dynamics Simulations : Analyze binding affinity differences in protein-ligand complexes .

Q. What are the challenges in scaling up the synthesis without compromising stereochemical purity?

- Methodological Answer: Key issues include catalyst loading and exothermic reactions. Solutions:

- Flow Chemistry : Enables precise temperature control and continuous purification .

- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Data Analysis & Experimental Design

Q. How should researchers design experiments to validate the compound’s role in enzyme inhibition?

- Methodological Answer:

- Kinetic Studies : Perform Michaelis-Menten assays to determine inhibition type (competitive/non-competitive).

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).

- Mutagenesis Studies : Identify critical residues in the enzyme’s active site via site-directed mutagenesis .

Q. What statistical approaches are recommended for analyzing contradictory bioactivity data across studies?

- Methodological Answer:

- Meta-Analysis : Pool data from multiple studies using random-effects models to account for variability.

- PCA (Principal Component Analysis) : Identify outliers or confounding variables (e.g., assay conditions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.